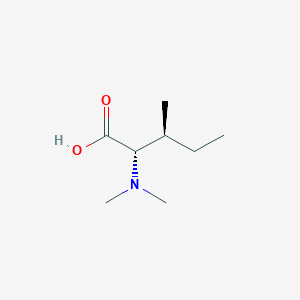

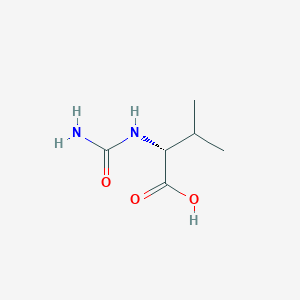

N-Carbamyl-D-valine

Descripción general

Descripción

N-Carbamyl-D-Valine is a small molecule that belongs to the class of organic compounds known as N-carbamoyl-alpha amino acids . These are compounds containing an alpha amino acid which bears a carbamoyl group at its terminal nitrogen atom . It has a molecular formula of C6H12N2O3 .

Synthesis Analysis

D-Valine, an important organic chiral source, is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . Microbial preparation of D-valine is more competitive and promising due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process . The microbial preparation of D-valine can be mainly classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .Molecular Structure Analysis

The molecular structure of N-Carbamyl-D-Valine is analyzed using density functional theory including van der Waals interactions . The electronic properties of the two forms of valine are similar at zero pressure .Chemical Reactions Analysis

The enzyme N-carbamoyl-D-amino acid hydrolase catalyzes the hydrolysis of N-carbamoyl-D-amino acids to the corresponding which are useful intermediates in the preparation of beta-lactam antibiotics .Aplicaciones Científicas De Investigación

a. Penicillamine Derivatives: Penicillamine, a chelating agent used to treat immune-deficiency diseases, is derived from N-carbamoyl-D-valine. It is employed in the management of Wilson’s disease and rheumatoid arthritis.

b. Actinomycin D: Actinomycin D, an antitumor antibiotic, is another derivative of N-carbamoyl-D-valine. It inhibits RNA synthesis and has shown promise in cancer therapy.

Microbial Preparation of N-Carbamoyl-D-Valine

Microbial methods offer a competitive and environmentally friendly approach for N-carbamoyl-D-valine production. These approaches include:

a. Microbial Asymmetric Degradation of dl-Valine: Certain microorganisms can asymmetrically degrade dl-valine to produce N-carbamoyl-D-valine.

b. Microbial Stereoselective Hydrolysis of N-Acyl-dl-Valine: Enzymes like N-acyl-d-amino acid amidohydrolase (d-aminoacylase) selectively hydrolyze N-acyl-dl-valine to yield N-carbamoyl-D-valine.

c. Microbial Specific Hydrolysis of dl-5-Isopropylhydantoin: Another microbial approach involves dl-5-isopropylhydantoin hydrolysis by d-hydantoinase coupled with d-carbamoylase to produce N-carbamoyl-D-valine.

Safety and Hazards

Direcciones Futuras

The future directions of N-Carbamyl-D-Valine research could involve further investigation into its synthesis, mechanism of action, and potential applications. The microbial preparation of D-valine is a promising area of research due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process .

Mecanismo De Acción

Target of Action

The primary target of N-Carbamoyl-D-Valine is the enzyme N-carbamoyl-D-amino acid hydrolase . This enzyme is found in organisms such as Agrobacterium sp. . It plays a crucial role in the hydrolysis of N-carbamoyl-D-amino acids, which are useful intermediates in the preparation of beta-lactam antibiotics .

Mode of Action

N-Carbamoyl-D-Valine interacts with its target, N-carbamoyl-D-amino acid hydrolase, by serving as a substrate for the enzyme . The enzyme catalyzes the hydrolysis of N-carbamoyl-D-amino acids, including N-Carbamoyl-D-Valine, to produce the corresponding D-amino acids .

Biochemical Pathways

The biochemical pathway involving N-Carbamoyl-D-Valine primarily revolves around the production of D-amino acids, which are valuable intermediates in the synthesis of various compounds . These D-amino acids are produced through the hydrolysis of N-carbamoyl-D-amino acids, a reaction catalyzed by N-carbamoyl-D-amino acid hydrolase . The D-amino acids produced can then be used in the preparation of beta-lactam antibiotics .

Result of Action

The action of N-Carbamoyl-D-Valine results in the production of D-amino acids through the enzymatic hydrolysis of N-carbamoyl-D-amino acids . These D-amino acids serve as important intermediates in the synthesis of various compounds, including beta-lactam antibiotics .

Propiedades

IUPAC Name |

(2R)-2-(carbamoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXMIYHOSFNZKO-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332289 | |

| Record name | N-CARBAMYL-D-VALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24809-91-4 | |

| Record name | N-CARBAMYL-D-VALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

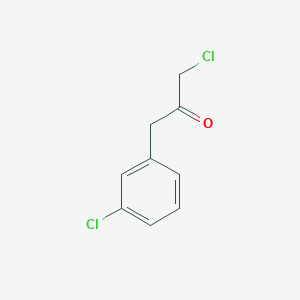

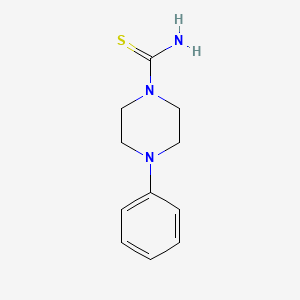

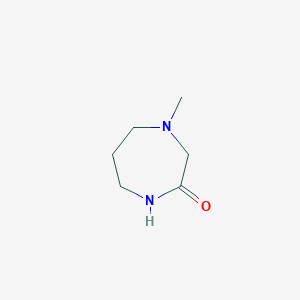

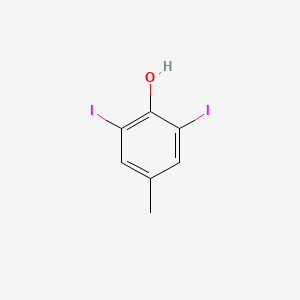

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3,5-Bis(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B3050209.png)

![Diazene, bis[4-(octadecyloxy)phenyl]-, 1-oxide](/img/structure/B3050219.png)